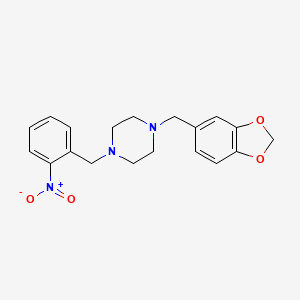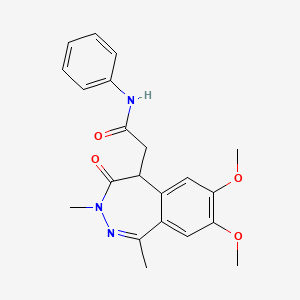
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,3-benzodioxole group and a 2-nitrobenzyl group
Méthodes De Préparation
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,3-benzodioxole group: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the piperazine ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Attachment of the 2-nitrobenzyl group: This step involves the nitration of benzyl chloride followed by its reaction with the piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include the corresponding amine derivatives and substituted aromatic compounds.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine can be compared with similar compounds such as:
1-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the 2-nitrobenzyl group, which may result in different biological activity.
4-(2-nitrobenzyl)piperazine:
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine: Similar structure but without the nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the benzodioxole and nitrobenzyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-22(24)17-4-2-1-3-16(17)13-21-9-7-20(8-10-21)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXHYNHRCFQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164419 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414888-80-5 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414888-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butan-2-yl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5968973.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5968986.png)
![2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B5969003.png)
![4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B5969012.png)
![N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B5969013.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969017.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B5969020.png)
![3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5969022.png)
![4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide](/img/structure/B5969028.png)

![N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-3-furanyl)-2-pyridinamine](/img/structure/B5969053.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5969062.png)
